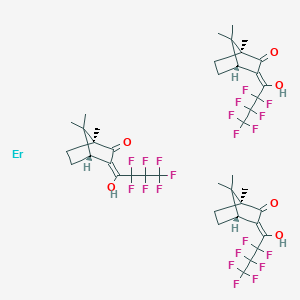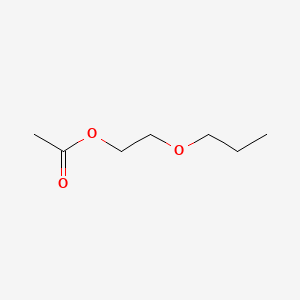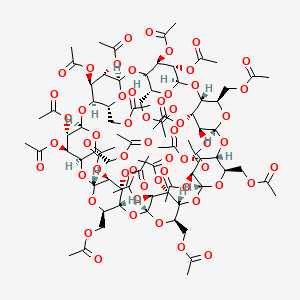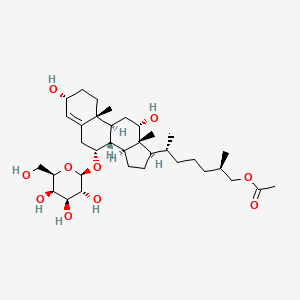
4-Ethenylbenzenemethanesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Ethenylbenzenemethanesulfonyl Chloride, also known as Vilsmeier reagent, is a versatile reagent used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in the pharmaceutical, agrochemical, and polymer industries due to its ability to introduce a sulfonyl group into various organic compounds. It is a useful reagent in the synthesis of polymerizable compositions comprising an oxime sulfonate as a thermal curing agent .
Synthesis Analysis
The synthesis of sulfanilamide (a sulfa drug) illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C₉H₉ClO₂S . The molecular weight of this compound is 216.68 . The structure of this compound is similar to that of Methanesulfonyl chloride (mesyl chloride), an organosulfur compound with the formula CH3SO2Cl .Chemical Reactions Analysis
This compound is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Future Directions
The future of synthetic chemistry, which includes compounds like 4-Ethenylbenzenemethanesulfonyl Chloride, lies in overcoming challenges such as achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability to improve synthesis and enhance the application of synthesis will be key areas of focus .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethenylbenzenemethanesulfonyl Chloride involves the reaction of 4-Vinylbenzenemethanesulfonyl Chloride with a dehydrohalogenating agent.", "Starting Materials": [ "4-Vinylbenzenemethanesulfonyl Chloride", "Dehydrohalogenating agent (e.g. potassium tert-butoxide)" ], "Reaction": [ "To a solution of 4-Vinylbenzenemethanesulfonyl Chloride in anhydrous tetrahydrofuran, add the dehydrohalogenating agent slowly while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and pour it into water.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the solution and concentrate the solvent under reduced pressure to obtain the desired product, 4-Ethenylbenzenemethanesulfonyl Chloride." ] } | |
CAS RN |
145544-92-9 |
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.679 |
IUPAC Name |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
InChI Key |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
synonyms |
4-Vinylphenylacetyl Sulfonyl Chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)



